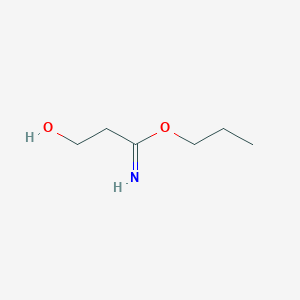
Propyl 3-hydroxypropanimidate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propyl 3-hydroxypropanimidate is an organic compound that belongs to the class of amides It is characterized by the presence of a propyl group attached to a 3-hydroxypropanimidate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propyl 3-hydroxypropanimidate typically involves the reaction of propylamine with 3-hydroxypropanoic acid under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent to facilitate the formation of the amide bond. Common dehydrating agents include thionyl chloride (SOCl₂) or dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Propyl 3-hydroxypropanimidate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of propyl 3-oxopropanimidate.
Reduction: The amide group can be reduced to form the corresponding amine, propyl 3-hydroxypropanamine.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or alkoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used for substitution reactions.
Major Products Formed
Oxidation: Propyl 3-oxopropanimidate
Reduction: Propyl 3-hydroxypropanamine
Substitution: Various substituted derivatives depending on the reagent used
Scientific Research Applications
Propyl 3-hydroxypropanimidate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions involving amides.
Industry: Used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of Propyl 3-hydroxypropanimidate involves its interaction with various molecular targets. The hydroxyl and amide groups can form hydrogen bonds with other molecules, influencing their reactivity and stability. The compound can also participate in nucleophilic and electrophilic reactions, depending on the conditions.
Comparison with Similar Compounds
Similar Compounds
Propionamide: Similar structure but lacks the hydroxyl group.
Butyramide: Similar amide structure with a longer carbon chain.
Acetamide: A simpler amide with a shorter carbon chain.
Uniqueness
Propyl 3-hydroxypropanimidate is unique due to the presence of both a hydroxyl and an amide group, which allows it to participate in a wider range of chemical reactions compared to simpler amides. This dual functionality makes it a valuable compound in various research and industrial applications.
Properties
CAS No. |
62591-44-0 |
|---|---|
Molecular Formula |
C6H13NO2 |
Molecular Weight |
131.17 g/mol |
IUPAC Name |
propyl 3-hydroxypropanimidate |
InChI |
InChI=1S/C6H13NO2/c1-2-5-9-6(7)3-4-8/h7-8H,2-5H2,1H3 |
InChI Key |
NHSFQJWAPSSJQU-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC(=N)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















